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Compound of Interest

6-(Methylsulfonyl)-2-
Compound Name:
pyridinecarboxylic acid

Cat. No.: B1465153

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Molecular Attributes

6-(Methylsulfonyl)-2-pyridinecarboxylic acid is a heterocyclic organic compound of
significant interest in medicinal chemistry and agrochemical research. It serves as a key
building block in the synthesis of more complex molecules, particularly in the development of
targeted therapeutics. Its structure, featuring a pyridine ring functionalized with both a
carboxylic acid and a methylsulfonyl group, provides a unique combination of chemical
reactivity, solubility, and potential for biological interactions.

The core identity of this compound is defined by its molecular formula and weight, which are
fundamental parameters for any experimental work.

Property Value Source(s)
Molecular Formula C7H7NO4S [1][2]
Molecular Weight 201.20 g/mol [1112]
CAS Number 1186663-28-4 [2][3]

6-methylsulfonylpyridine-2-
Synonym o [2]
carboxylic acid

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1465153?utm_src=pdf-interest
https://www.benchchem.com/product/b1465153?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/pyridine-carboxylic-acid-derivatives/172598-6-methylsulfonyl-2-pyridinecarboxylic-acid.html?SubmitCurrency=1&id_currency=3
https://www.chemscene.com/product/1186663-28-4.html
https://www.myskinrecipes.com/shop/en/pyridine-carboxylic-acid-derivatives/172598-6-methylsulfonyl-2-pyridinecarboxylic-acid.html?SubmitCurrency=1&id_currency=3
https://www.chemscene.com/product/1186663-28-4.html
https://www.chemscene.com/product/1186663-28-4.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02597298.htm
https://www.chemscene.com/product/1186663-28-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Role in Synthetic Chemistry and Drug Discovery

The primary application of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid is as a synthetic
intermediate.[1] Its bifunctional nature—possessing an electrophilic carboxylic acid and a
pyridine ring modified by a strongly electron-withdrawing sulfonyl group—makes it a versatile
scaffold.

Application in Kinase Inhibitor Development

This molecule is frequently utilized in the development of kinase inhibitors for cancer therapy.[1]
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their
dysregulation is a hallmark of many cancers. The general workflow for its use in this context is
illustrated below.
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Caption: General workflow from building block to biological effect.

The carboxylic acid group at the 2-position is readily activated for amide bond formation, a
common linkage in kinase inhibitors. The methylsulfonyl group at the 6-position serves several
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critical functions:

e Modulation of Basicity: It significantly reduces the basicity of the pyridine nitrogen, which can
be crucial for avoiding off-target effects and improving pharmacokinetic properties.

« Solubility and Polarity: The polar sulfonyl group can enhance the aqueous solubility and
overall polarity of the final molecule, which is often a challenge in drug development.[1]

e Hydrogen Bonding: The sulfone oxygens can act as hydrogen bond acceptors, potentially
forming key interactions within the ATP-binding pocket of the target kinase.

While the general class of pyridine carboxylic acids has been extensively reviewed for its role in
developing enzyme inhibitors, specific structure-activity relationship (SAR) studies detailing the
precise advantages of the 6-methylsulfonyl substituent are not widely published in public
literature.[4]

Synthesis and Chemical Properties
Synthetic Routes

A definitive, peer-reviewed synthesis protocol for 6-(Methylsulfonyl)-2-pyridinecarboxylic
acid is not readily available in the public domain. However, its synthesis can be logically
inferred from established organic chemistry principles. A plausible route involves the oxidation
of a precursor molecule, such as 6-(methylthio)-2-methylpyridine. The general transformation
would involve two key steps:

» Oxidation of the Thioether: The sulfide group is oxidized to the sulfone. This is typically
achieved using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA),
hydrogen peroxide, or Oxone®. Careful control of stoichiometry and temperature is
necessary to prevent over-oxidation or side reactions.

o Oxidation of the Methyl Group: The methyl group at the 2-position is oxidized to a carboxylic
acid. This transformation can be challenging due to the stability of the pyridine ring but can
be accomplished using strong oxidants like potassium permanganate (KMnOa) under
heating or nitric acid at elevated temperatures and pressures.[5][6]
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Caption: A plausible, though not experimentally verified, synthetic pathway.

Note: This proposed pathway is illustrative. Researchers must perform experimental validation
and optimization.

Physical and Chemical Properties

Experimentally determined physical properties such as melting point and solubility are not
consistently reported in publicly accessible literature. The compound is commercially available
as a solid, and suppliers recommend storage in a dry environment at room temperature or
under refrigeration (2-8°C).[1][2]

Analytical Characterization (Predicted)
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No experimental spectroscopic data for this specific compound was found in the available
literature. However, based on its structure, the following spectral characteristics can be
predicted. This theoretical data serves as a guide for researchers performing characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR:

o Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10-12 ppm),
which would disappear upon D20 exchange.

o Pyridine Ring Protons: Three aromatic protons exhibiting characteristic doublet or triplet
splitting patterns, likely in the 7.5-8.5 ppm range. The electron-withdrawing effects of the
sulfonyl and carboxylic acid groups will shift these protons downfield.

o Methyl Protons (-SO2CHs): A sharp singlet, typically in the 3.0-3.5 ppm range.
e 1BC NMR:
o Carbonyl Carbon (-COOH): A signal in the 160-170 ppm range.

o Pyridine Ring Carbons: Five distinct signals in the aromatic region (120-160 ppm). The
carbons directly attached to the sulfonyl and carboxyl groups (C2 and C6) would be
significantly shifted.

o Methyl Carbon (-SO2CHs): A signal in the 40-45 ppm range.

Infrared (IR) Spectroscopy

e O-H Stretch: A very broad and strong absorption from the carboxylic acid, typically spanning
2500-3300 cm™1.

e C=0 Stretch: A strong, sharp absorption from the carbonyl group, expected around 1700-
1730 cm™1.

e S=0 Stretch: Two characteristic strong absorptions for the sulfone group, typically found at
~1300-1350 cm~1 (asymmetric) and ~1120-1160 cm~* (symmetric).
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e C=N and C=C Stretches: Medium intensity absorptions in the 1400-1600 cm~1 region,
characteristic of the pyridine ring.

Experimental Protocol: General Procedure for
Amide Coupling

While a specific protocol for this substrate is not available, a general, robust method for the
amidation of a carboxylic acid like this involves the use of standard peptide coupling reagents.
This serves as a starting point for laboratory synthesis.

Objective: To couple 6-(Methylsulfonyl)-2-pyridinecarboxylic acid with a representative
amine (e.g., Aniline).

Materials:
e 6-(Methylsulfonyl)-2-pyridinecarboxylic acid
e Aniline

e HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

o DIPEA (N,N-Diisopropylethylamine)

e Anhydrous DMF (N,N-Dimethylformamide)

o Ethyl acetate, 1M HCI, saturated NaHCOs solution, brine
e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

o Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or
Argon), add 6-(Methylsulfonyl)-2-pyridinecarboxylic acid (1.0 eq).

¢ Dissolution: Dissolve the starting material in anhydrous DMF.
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o Addition of Reagents: Add the amine (Aniline, 1.1 eq), followed by HATU (1.2 eq) and the
non-nucleophilic base DIPEA (2.5 eq).

» Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin
Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed
(typically 2-16 hours).

o Workup:
o Dilute the reaction mixture with ethyl acetate.

o Wash the organic layer sequentially with 1M HCI, saturated NaHCOs solution, and brine to
remove unreacted starting materials and coupling byproducts.

o Dry the organic layer over anhydrous Na=SOa.

« Purification: Filter the drying agent and concentrate the solvent under reduced pressure.
Purify the resulting crude product by column chromatography on silica gel to yield the
desired amide.

e Characterization: Confirm the structure and purity of the final product using NMR, IR, and
Mass Spectrometry.

Trustworthiness Note: This is a generalized protocol. The choice of coupling reagent, base,
solvent, and reaction temperature may require optimization for specific amine substrates to
maximize yield and minimize side reactions, such as racemization if chiral amines are used.[7]

[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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